molecular formula C21H17N3O3S B2974461 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049370-93-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2974461
CAS No.: 1049370-93-5
M. Wt: 391.45
InChI Key: HPLVHEJCNLYONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-methylphenyl group at position 6 and a 2,3-dihydro-1,4-benzodioxin-6-yl carboxamide moiety at position 3. This structure combines pharmacologically privileged scaffolds: the imidazothiazole ring is associated with diverse biological activities (e.g., anticancer, antibacterial) , while the 1,4-benzodioxin subunit is known for anti-inflammatory and enzyme inhibitory properties . The compound’s synthesis typically involves coupling reactions between thiosemicarbazides and benzodioxine precursors, as seen in analogous synthetic protocols .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-2-4-14(5-3-13)16-11-24-17(12-28-21(24)23-16)20(25)22-15-6-7-18-19(10-15)27-9-8-26-18/h2-7,10-12H,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVHEJCNLYONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound involves multiple steps, including the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride to form intermediate sulfonamides. Subsequent reactions with 2-bromo-N-(un/substituted-phenyl)acetamides yield the desired imidazo-thiazole derivatives. The general procedure includes:

  • Initial Reaction :
    • Reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium.
  • Formation of Sulfonamide :
    • The product is precipitated and purified.
  • Final Derivatization :
    • The sulfonamide is reacted with various bromoacetamides to produce the final compound.

The biological activity of this compound has been evaluated against several enzymes and cellular targets:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of imidazo-thiazole compounds exhibit antimicrobial properties. For example, related compounds have demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM .

Case Studies

A review of recent literature highlights several case studies that demonstrate the biological activity of this compound:

  • Anticancer Activity :
    A study reported that imidazo-thiazole derivatives exhibited significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the nanomolar range against human cancer cell lines such as HeLa and CEM .
  • Neuroprotective Effects :
    Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The inhibition of acetylcholinesterase suggests a potential role in enhancing cholinergic neurotransmission in AD models .

Data Tables

CompoundTarget EnzymeIC50 (μM)Reference
This compoundα-glucosidaseTBD
Similar Imidazo-Thiazole DerivativeMycobacterium tuberculosis2.03
Similar Imidazo-Thiazole DerivativeHeLa Cells<0.01

Comparison with Similar Compounds

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives (10h, 10i, 10j)

Three structurally related compounds (10h, 10i, 10j) feature a 2,3-dihydrobenzo[1,4]dioxin-6-yl group linked to an imidazo[2,1-b][1,3,4]thiadiazole core, with substituents varying at the indole moiety :

  • 10h : 5-Fluoro-1-methylindole substituent (yield: 65%, m.p.: 271°C).
  • 10i : 5-Methoxy-1H-indole substituent (yield: 67%, m.p.: 265°C).
  • 10j : 5-Methoxy-1-methylindole substituent (yield: 47%, m.p.: 238°C).

Key Comparisons :

  • Synthetic Efficiency : Lower yields in 10j (47%) suggest steric hindrance from the 1-methyl group complicates synthesis.
  • Thermal Stability : Higher melting points in 10h and 10i correlate with stronger intermolecular interactions (e.g., hydrogen bonding from fluoro/methoxy groups).
  • Biological Relevance : Fluorine in 10h may enhance bioavailability, while methoxy groups in 10i/10j could improve solubility .

Imidazo[2,1-b]thiazole-Acetamide Derivatives (5f–5j)

Compounds 5f–5j share an imidazo[2,1-b]thiazole core linked to acetamide groups with diverse aryl and heteroaryl substituents :

Compound Substituent Yield (%) Melting Point (°C)
5f 4-Chlorophenyl, 6-chloropyridyl 72 215–217
5g 4-Chlorophenyl, 6-fluoropyridyl 74 211–213
5h 4-Methoxyphenyl, 6-chloropyridyl 81 108–110
5i Phenyl, 4-methylpiperazinyl 71 132–134
5j 4-Chlorophenyl, 4-methylpiperazinyl 71 118–120

Key Comparisons :

  • Substituent Effects : Methoxy (5h) and methylpiperazine (5i, 5j) groups reduce melting points, likely due to disrupted crystallinity.
  • This highlights the critical role of halogenated aryl groups and piperazine moieties in enhancing anticancer activity.

Functional Analogues: Sulfonamide Derivatives with Benzodioxin Moieties

Compound Substituent Antibacterial Activity (IC₅₀, μg/mL) Lipoxygenase Inhibition (IC₅₀, mM)
3 Parent sulfonamide Inactive (S. typhi) Inactive
5a 2-Bromoethyl 9.22 ± 0.70 (E. coli) Inactive
5b 2-Phenethyl 9.66 ± 0.33 (E. coli) Inactive
5c 3-Phenylpropyl Inactive 85.79 ± 0.48
5e 4-Chlorobenzyl Inactive 89.32 ± 0.34

Key Comparisons :

  • Antibacterial Activity : Bromoethyl (5a) and phenethyl (5b) groups enhance Gram-negative activity, approaching ciprofloxacin’s efficacy (IC₅₀ = 8.01 μg/mL) .
  • Enzyme Inhibition : Bulky hydrophobic substituents (e.g., 3-phenylpropyl in 5c) improve lipoxygenase inhibition, though potency remains lower than Baicalein (IC₅₀ = 22.41 mM) .

Anti-inflammatory Analogues

While direct anti-inflammatory data for the target compound are unavailable, a structurally related 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced rat paw edema assay .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-imidazo[2,1-b][1,3]thiazole derivatives?

  • Methodology : The compound can be synthesized via condensation reactions between substituted amines and thiazole precursors. For example, coupling 2,3-dihydro-1,4-benzodioxin-6-amine with activated imidazo[2,1-b][1,3]thiazole intermediates (e.g., chloro- or bromo-substituted analogs) in polar aprotic solvents like DMF, using bases such as lithium hydride to facilitate nucleophilic substitution . Characterization typically involves ¹H/¹³C NMR to confirm regioselectivity and IR spectroscopy to verify functional groups (e.g., carboxamide C=O stretches) .

Q. How are structural and purity discrepancies resolved during characterization?

  • Methodology :

  • NMR analysis : Compare experimental ¹H/¹³C chemical shifts with computational predictions (e.g., DFT calculations) to validate the imidazo-thiazole core and benzodioxin substitution pattern .
  • Elemental analysis : Ensure C/H/N percentages align with theoretical values (±0.3% tolerance) to confirm purity .
  • HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) and quantify purity >95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of imidazo[2,1-b][1,3]thiazole derivatives?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives to balance reactivity and solubility .
  • Catalyst selection : Use HgO or iodine in acetic acid for cyclization steps, achieving 42–62% yields via dehydrosulfurization .
  • Temperature control : Reflux in acetonitrile (1–3 mins) minimizes side reactions while promoting rapid cyclization .

Q. How do structural modifications (e.g., substituents on the benzodioxin or thiazole rings) influence biological activity?

  • Methodology :

  • SAR studies : Compare analogs with varying substituents (e.g., 4-methylphenyl vs. nitro groups) using in vitro assays (e.g., antibacterial screening against S. aureus or E. coli). For example, N-(2-bromoethyl)-substituted derivatives showed enhanced Gram-positive inhibition (MIC 8 µg/mL) vs. unsubstituted analogs (MIC >32 µg/mL) .
  • Lipoxygenase inhibition : Introduce electron-withdrawing groups (e.g., 4-chlorobenzyl) to improve IC₅₀ values (e.g., 5e: IC₅₀ 12 µM vs. standard Baicalein: IC₅₀ 22 µM) .

Q. How can contradictions in biological data (e.g., variable MIC values across studies) be systematically addressed?

  • Methodology :

  • Standardized protocols : Use CLSI guidelines for MIC determinations to minimize inter-lab variability .
  • Synergistic effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to distinguish intrinsic activity from resistance mechanisms .
  • Molecular docking : Correlate binding affinity (e.g., to bacterial DNA gyrase) with experimental MICs to validate target engagement .

Q. What mechanistic insights explain the dual antibacterial and anti-inflammatory activity of this compound class?

  • Methodology :

  • Enzyme inhibition assays : Measure inhibition of COX-2, LOX, or TNF-α production in macrophages to assess anti-inflammatory potential .
  • ROS scavenging : Use DCFH-DA probes to quantify reactive oxygen species (ROS) reduction in LPS-stimulated cells .
  • Transcriptomics : Perform RNA-seq on treated bacterial cultures to identify downregulated virulence genes (e.g., S. aureus α-hemolysin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.